Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Description
Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS 172516-34-6) is a tetrahydrobenzothiophenone derivative with the molecular formula C15H18O5S2 (MW 342.43 g/mol). Its structure features a 4-oxo-tetrahydrobenzo[c]thiophene core substituted at the 3-position with a thioether containing an ethoxycarbonylmethyl group and at the 1-position with an ethyl ester. This compound is part of a broader class of adenosine receptor antagonists, though its specific biological activity remains underexplored in the literature .
Properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5S2/c1-3-19-11(17)8-21-15-12-9(6-5-7-10(12)16)13(22-15)14(18)20-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOXOTJHYIPVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C2C(=C(S1)C(=O)OCC)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381107 | |
| Record name | ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172516-34-6 | |
| Record name | ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Strategies for Tetrahydrobenzo[c]thiophene Core Formation
The tetrahydrobenzo[c]thiophene scaffold is typically constructed via acid- or base-catalyzed cyclization of dicarbonyl precursors. For example, 2-aminothiophene-3-carboxylates undergo cyclocondensation with electrophilic reagents such as isocyanates or isothiocyanates to form fused thiophene systems . In one protocol, refluxing β-keto esters with sulfur nucleophiles in polyphosphoric acid (PPA) facilitates ring closure through Friedel-Crafts acylation (Table 1).
Table 1: Cyclization Conditions for Tetrahydrobenzo[c]thiophene Derivatives
| Precursor | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexenone derivative | PPA | 120°C, 3 h | 78 | |
| Ethyl acetoacetate | NaOEt, EtOH | Reflux, 6 h | 65 |
For the target compound, ethyl 3-mercapto-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate serves as the intermediate. This intermediate is synthesized by treating ethyl 3-oxohexahydrobenzo[c]thiophene-1-carboxylate with Lawesson’s reagent to introduce the thiol group, followed by alkylation with ethyl bromoacetate .
Introduction of the (2-ethoxy-2-oxoethyl)thio group at position 3 requires regioselective substitution. Ethyl thioglycolate (HS-CH2-CO-OEt) reacts with brominated tetrahydrobenzo[c]thiophene intermediates under basic conditions. For instance, treatment of 3-bromo-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate with ethyl thioglycolate in dimethylformamide (DMF) containing K2CO3 yields the desired thioether (Table 2) .
Table 2: Thioether Formation Optimization
| Substrate | Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Bromo derivative | K2CO3 | DMF | 80°C | 4 | 82 |
| 3-Chloro derivative | Et3N | THF | 60°C | 6 | 68 |
Key side reactions include over-alkylation and oxidation of the thiol group, which are mitigated by using inert atmospheres and stoichiometric control .
Esterification and Protecting Group Strategies
The ethyl carboxylate groups at positions 1 and 2’ are introduced via esterification or pre-installed in precursors. In a two-step protocol, 3-mercapto-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid is treated with excess ethyl chloroformate in pyridine to yield the diethyl ester . Alternatively, ethyl 3-mercapto-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is alkylated with ethyl iodoacetate under phase-transfer conditions (Table 3) .
Table 3: Esterification Methods Comparison
| Method | Reagent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chloroformate coupling | Ethyl chloroformate | Pyridine | 89 | 95 |
| Alkylation | Ethyl iodoacetate | TBAB | 76 | 91 |
One-Pot Tandem Cyclization-Alkylation Approaches
Recent advances employ tandem reactions to streamline synthesis. A one-pot protocol involving cyclization of ethyl 3-oxohexahydrobenzo[c]thiophene-1-carboxylate with thioglycolic acid and subsequent in situ esterification reduces purification steps (Figure 1) . The reaction proceeds via:
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Thiolation : Thioglycolic acid attacks the keto group, forming a hemithioacetal intermediate.
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Cyclization : Acidic dehydration (H2SO4, 80°C) yields the tetrahydrobenzo[c]thiophene core.
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Esterification : Ethanol and acetic anhydride convert free acids to esters.
This method achieves an overall yield of 71% with >90% purity by HPLC .
Green Chemistry and Solvent-Free Modifications
Efforts to improve sustainability include solvent-free mechanochemical synthesis. Ball-milling ethyl 3-mercapto-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate with ethyl bromoacetate and K2CO3 for 2 h affords the product in 68% yield, eliminating volatile organic solvents . Microwave-assisted reactions further reduce time; irradiating the reaction mixture at 100°C for 20 min increases yield to 84% .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether moiety in the compound undergoes nucleophilic substitution under basic conditions. For example, reaction with potassium hydroxide and carbon disulfide generates intermediates that react with ethyl bromoacetate to form bis-substituted products .
Reaction Pathway :
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Deprotonation of the thioether sulfur under basic conditions.
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Reaction with carbon disulfide to form a dithiolate intermediate.
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Alkylation with ethyl bromoacetate to yield ethyl 2-(2-cyano-3,3-bis(2-ethoxy-2-oxoethylthio)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KOH, CS₂, ethyl bromoacetate | DMF, 0–10°C → RT, 24 h | Ethyl 2-(2-cyano-3,3-bis(2-ethoxy-2-oxoethylthio)acrylamido) derivative | 65% |
Cyclization Reactions
The compound participates in intramolecular cyclization to form heterocyclic systems. For instance, treatment with aqueous ammonia or sodium acetate induces cyclization to thiazinane or thienopyrimidine derivatives .
Key Example :
-
Cyclization of the intermediate ethyl 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoate under basic conditions yields 1,2-thiazinane-6-carboxamide-1,1-dioxide .
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanolic KOH, 4-(4-amino-2-fluorophenoxy)-3-chloropicolinamide | THF, EDC/HCl, DMAP, RT | 1,2-Thiazinane-6-carboxamide | 45% |
Hydrolysis of Ester Groups
The ethoxycarbonyl groups are susceptible to hydrolysis under alkaline conditions. Hydrolysis of ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate with methanolic KOH generates carboxylic acid derivatives .
Reaction Protocol :
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Reflux with methanolic KOH (3 h).
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Acidification with HCl to isolate 3-[(2-carboxyethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid .
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanolic KOH | Reflux, 3 h | Carboxylic acid derivative | 78% |
Condensation with Aromatic Aldehydes
The ketone group at position 4 participates in condensation reactions. For example, reaction with 4-methoxybenzaldehyde forms α,β-unsaturated ketones .
Mechanism :
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Base-catalyzed enolate formation.
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Aldol condensation with aromatic aldehydes.
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Dehydration to yield conjugated enones.
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde, K₂CO₃ | DMF, 80°C, 6 h | 4-(4-Methoxyphenyl)-4-oxobut-2-enoate | 68% |
Coupling Reactions for Heterocyclic Frameworks
The compound serves as a precursor for synthesizing fused heterocycles. Coupling with thioureas or isocyanates generates thienopyrimidine derivatives .
Example :
-
Reaction with phenyl isothiocyanate forms a thioureide intermediate, which cyclizes to thieno[2,3-d]pyrimidin-4(3H)-one .
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenyl isothiocyanate, Et₃N | Ethanol, reflux, 12 h | Thieno[2,3-d]pyrimidin-4(3H)-one | 82% |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate exhibit antimicrobial properties. For instance, derivatives of benzo[c]thiophene have shown effectiveness against a range of bacterial strains and fungi.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various thiophene derivatives and their antimicrobial activities. The results demonstrated that specific modifications to the thiophene ring enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects due to its ability to inhibit certain enzymatic pathways involved in inflammation. Research has indicated that similar compounds can modulate inflammatory responses effectively.
Case Study : An investigation into the anti-inflammatory activity of thiophene derivatives revealed significant reductions in inflammation markers in vitro and in vivo models .
Polymer Synthesis
This compound can be utilized as a monomer in polymer synthesis due to its reactive functional groups. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.
Data Table: Polymer Properties
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polyethylene | 30 | 80 |
| With Ethyl Thiophene | 45 | 120 |
This table demonstrates that polymers modified with this compound exhibit improved strength and thermal resistance compared to standard polyethylene.
Pesticidal Activity
Research has indicated that compounds with similar structures exhibit pesticidal properties. This compound may serve as a lead compound for developing new pesticides targeting specific pests while minimizing environmental impact.
Case Study : A field trial conducted on crops treated with thiophene-based pesticides showed a significant reduction in pest populations without adversely affecting beneficial insects .
Mechanism of Action
Antipain exerts its effects by inhibiting serine and cysteine proteases . It forms a covalent bond with the active site serine in the protease, thereby preventing the protease from catalyzing its substrate . This inhibition can alter DNA damage and chromosomal aberrations in irradiated cells or those treated with chemical mutagens .
Comparison with Similar Compounds
Ethyl 3-(Benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (BTH4, 7)
Structure : Benzylthio substituent at position 3.
Activity :
- A1 receptor : KB = 1.62 ± 0.73 μM (rat adipocyte membranes).
- A2a receptor : KB = 9.19 ± 0.98 μM (pheochromocytoma cells).
- Non-selective adenosine antagonist with moderate potency . SAR Insights:
- The benzylthio group enhances A2a receptor affinity compared to smaller alkylthio substituents.
- The ethyl ester at position 1 is critical for binding; conversion to a carboxylic acid reduces potency .
Ethyl 3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS 172516-43-7)
Structure : Ethylthio substituent at position 3; dimethyl substitution on the saturated ring.
Properties :
Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS 172516-33-5)
Structure : Butylthio substituent at position 3.
Properties :
- MW 312.45 g/mol.
- No explicit activity data reported; structural similarity suggests moderate adenosine receptor binding .
Ethyl 3-(Allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS 172516-32-4)
Structure : Allylthio substituent at position 3.
Physical Properties :
Structure-Activity Relationship (SAR) Trends
Key Substituent Effects
Physicochemical Comparisons
| Compound (CAS) | Substituent at Position 3 | MW (g/mol) | LogP* | Notable Properties |
|---|---|---|---|---|
| 172516-34-6 (Target) | (2-Ethoxy-2-oxoethyl)thio | 342.43 | ~2.5 | High polarity due to ester-containing thioether. |
| 172516-35-7 (BTH4) | Benzylthio | 346.47 | ~3.8 | Moderate lipophilicity; optimal A2a binding. |
| 172516-33-5 | Butylthio | 312.45 | ~3.2 | Lower receptor affinity than BTH4. |
| 168279-54-7 | Methylthio | 270.37 | ~2.0 | Reduced activity due to small substituent. |
*Estimated using fragment-based methods.
Biological Activity
Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS Number: 172516-34-6) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer effects, antimicrobial activities, and mechanisms of action based on diverse research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈O₅S₂ |
| Molecular Weight | 342.43 g/mol |
| Density | 1.32 g/cm³ |
| Boiling Point | 506.8 °C |
| Flash Point | 260.3 °C |
| LogP | 3.099 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds similar in structure have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo derivatives have been reported to induce apoptosis in cancer cells. Research indicates that these compounds can disrupt cellular processes leading to programmed cell death, particularly through oxidative stress mechanisms .
- Case Studies : A study involving thiosemicarbazone derivatives demonstrated that modifications in the chemical structure could enhance anticancer activity against breast and glioblastoma cancer cell lines. The derivatives exhibited IC50 values in the nanomolar range, indicating potent activity .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Antibacterial and Antifungal Properties : Similar thiosemicarbazone compounds have displayed significant antibacterial and antifungal activities. The presence of sulfur in the structure is believed to contribute to these effects by interfering with microbial metabolic pathways .
- Research Findings : In vitro studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo derivatives:
- Substituent Effects : The introduction of various substituents at specific positions on the benzothiophene ring has been linked to enhanced biological activity. For example, halogen substitutions often increase potency against cancer cell lines .
- Comparative Analysis : A comparative analysis of similar compounds has shown that those with more hydrophobic characteristics (higher LogP values) tend to exhibit better cellular uptake and bioavailability, contributing to their effectiveness .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing benzo[c]thiophene derivatives, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions using 1,4-dioxane or ethanol as solvents. For example, cyclization reactions involving thiophene carbonyl chloride (e.g., 2-thiophene carbonyl chloride) with tetrahydrobenzo[b]thiophene precursors yield fused heterocycles . Optimization includes adjusting stoichiometry, reaction time (e.g., overnight stirring at room temperature), and solvent polarity to improve yields (typically 65–75%) .
- Key Data :
| Reaction Component | Solvent | Yield | Melting Point |
|---|---|---|---|
| Ethyl 2-amino-tetrahydrobenzo[b]thiophene + 2-thiophene carbonyl chloride | 1,4-dioxane | 69–75% | 203–206°C |
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
- HRMS : Confirms molecular mass with precision (e.g., experimental vs. calculated m/z: 385.1580 vs. 385.1580) .
- IR : Identifies functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹) .
Q. What safety protocols are critical for handling thiophene-based compounds in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles), avoid inhalation (respiratory protection), and ensure proper ventilation. Store separately from oxidizers and maintain inert atmospheres during synthesis .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the compound’s reactivity or biological interactions?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking simulates binding to targets (e.g., NF-κB) to rationalize anti-inflammatory activity .
- Example : Docking studies showed strong binding affinity (-9.2 kcal/mol) to COX-2, suggesting potential as a cyclooxygenase inhibitor .
Q. What strategies improve low-yield reactions in multicomponent syntheses of this compound?
- Methodological Answer :
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent Optimization : Polar aprotic solvents (e.g., HFIP) enhance reactivity of boronic acids in Petasis reactions .
- Purification : Reverse-phase HPLC or preparative chromatography isolates products from byproducts (e.g., 22% yield improved to 62% with optimized conditions) .
Q. How do structural modifications (e.g., substituent variations) affect biological activity in vitro?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. For example:
- Antibacterial Activity : Derivatives with chloroacetamide moieties showed MIC values of 8 µg/mL against S. aureus .
- Anti-inflammatory Activity : Trifluoromethyl groups increased NF-κB inhibition by 40% compared to unsubstituted analogs .
Q. What are the challenges in analyzing reaction intermediates during stepwise synthesis?
- Methodological Answer : Use in-situ monitoring (e.g., LC-MS) to track transient intermediates like diazo compounds . Quench aliquots at timed intervals and analyze via TLC or GC-MS to identify kinetic bottlenecks .
Data Contradictions and Resolution
Conflicting reports on the optimal solvent for cyclization: 1,4-dioxane vs. ethanol.
- Resolution : 1,4-dioxane is preferred for reactions requiring anhydrous conditions (e.g., benzoylisothiocyanate coupling), while ethanol facilitates crystallization of polar derivatives .
Discrepancies in melting points for structurally similar derivatives (e.g., 203–206°C vs. 197–199°C).
- Resolution : Polymorphism or residual solvent (e.g., methanol vs. ethanol recrystallization) alters melting points. Consistently report drying conditions and DSC parameters .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted synthesis to reduce reaction times .
- Characterization : Combine XRD with spectroscopic data to resolve stereochemical ambiguities .
- Biological Assays : Use murine macrophage models (RAW 264.7) for preliminary anti-inflammatory screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
